N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide
Overview
Description
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is a compound that belongs to the class of carboxylic acid amides containing an N-methylpiperazine fragment. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide involves several key steps. One common method includes the reaction of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride. Another approach involves the reaction of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hydrazine hydrate over Raney nickel is a common reduction method employed in the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of hydrazine hydrate over Raney nickel.
Substitution: Substitution reactions can occur with reagents like imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrazine hydrate, Raney nickel.
Substitution Reagents: Imidazole, quinolin-5-amine, 2-methylquinolin-5-amine.
Major Products
The major products formed from these reactions include substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides and N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide .
Scientific Research Applications
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit EGFR activity, which is crucial in the proliferation of cancer cells . The compound fits well in the active site of EGFR, exhibiting anticancer activity via EGFR inhibition .
Comparison with Similar Compounds
Similar Compounds
Imatinib: An antileukemic agent with a similar structure, containing an N-methylpiperazine fragment.
Gefitinib: Another EGFR inhibitor used in cancer treatment.
Uniqueness
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is unique due to its specific structural features that allow it to effectively inhibit EGFR activity. Its combination of a chlorophenyl group and a methylpiperazine fragment contributes to its potent biological activity .
Properties
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-22-9-11-23(12-10-22)18-8-7-16(14-17(18)20)21-19(24)13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDSGWGEQIVRAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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